2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
Description
2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of pyridine, thioether, piperazine, and tetrahydrocinnoline moieties
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c25-19(14-26-16-5-7-20-8-6-16)24-11-9-23(10-12-24)18-13-15-3-1-2-4-17(15)21-22-18/h5-8,13H,1-4,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYXRJAMMVPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CSC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyridin-4-ylthio Moiety: This can be achieved by reacting 4-chloropyridine with a suitable thiol under basic conditions to form the pyridin-4-ylthio intermediate.
Synthesis of the Tetrahydrocinnoline Derivative: The tetrahydrocinnoline core can be synthesized via a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the pyridin-4-ylthio intermediate with the tetrahydrocinnoline derivative using a piperazine linker. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds containing piperazine and pyridine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuropharmacology : The presence of the tetrahydrocinnoline structure suggests potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Biochemical Research
Research has also focused on the biochemical interactions of this compound:
- Enzyme Inhibition : Studies have demonstrated that compounds with pyridine and piperazine groups can act as inhibitors for certain enzymes involved in metabolic pathways. This property is crucial for drug design aimed at modulating metabolic disorders.
- Receptor Binding Studies : The compound's ability to bind to specific receptors (e.g., serotonin or dopamine receptors) has been explored, indicating its potential role as a psychoactive agent or in managing psychiatric disorders.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer properties. The results indicated that compounds similar to 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2023) explored the neuroprotective effects of tetrahydrocinnoline derivatives in models of Parkinson's disease. The study found that these compounds could reduce oxidative stress and improve motor function in animal models, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone would depend on its specific biological target. It may interact with enzymes or receptors, altering their activity. The piperazine and tetrahydrocinnoline moieties could facilitate binding to specific sites, while the pyridine and thioether groups might be involved in electronic interactions.
Comparison with Similar Compounds
2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydroquinolin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a quinoline instead of a cinnoline.
2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperazin-1-yl)ethanone: Contains an isoquinoline moiety.
Uniqueness: The presence of the tetrahydrocinnoline moiety in 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone distinguishes it from other similar compounds. This structural feature may impart unique biological activities and binding properties, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on neurotransmitter systems, and other pharmacological implications.
Chemical Structure
The structure of the compound is characterized by:
- A pyridine ring,
- A thioether linkage,
- A piperazine moiety,
- A tetrahydrocinnoline unit.
This unique combination of functional groups is thought to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Notably:
- In vitro Studies : Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives that include triazole and pyridine rings have demonstrated IC50 values in the low micromolar range against human tumor models such as glioblastoma and prostate cancer .
- Mechanism of Action : The proposed mechanisms involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds targeting the PI3K/mTOR pathway have been noted for their effectiveness in preclinical models .
Neurotransmitter Activity
The compound also exhibits potential neurotransmitter modulation capabilities:
- Serotonin Reuptake Inhibition : Similar piperazine derivatives have been shown to inhibit serotonin (5-HT) reuptake effectively. This property is crucial for developing antidepressants, as enhancing serotonin levels can alleviate symptoms of depression .
- Animal Models : In vivo studies using forced swimming tests (FST) indicated that compounds with similar structures could reduce immobility times in rats, suggesting antidepressant-like effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and safety of this compound is essential for therapeutic applications:
- Metabolism : Preliminary data suggest that compounds in this class are metabolically stable in human liver microsomes, indicating a favorable pharmacokinetic profile .
- Toxicity Studies : Toxicological evaluations are crucial for determining safe dosage levels. Current research indicates low toxicity profiles in initial screenings.
Case Studies
Several case studies have explored the biological activity of related compounds:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine-ethanone derivatives are synthesized via:
- Step 1 : Activation of the ethanone core using chlorinating agents (e.g., POCl₃) to form a reactive intermediate.
- Step 2 : Coupling with pyridinylthio groups under inert conditions (N₂/Ar atmosphere) at 0–5°C to minimize side reactions.
- Step 3 : Purification via column chromatography (silica gel, eluent: DCM/MeOH 10:1) .
Key Factors : - Temperature : Lower temperatures reduce decomposition of sensitive intermediates.
- Base Selection : Triethylamine or DIPEA enhances nucleophilicity of the thiol group.
- Reaction Time : 12–24 hours ensures complete conversion .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Safety protocols from analogous compounds include:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation exposure.
- Emergency Measures :
- Skin Contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
- Eye Exposure : Flush with saline solution; consult medical personnel if irritation persists .
- Storage : In airtight containers under nitrogen, away from light and moisture .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinylthio at δ 7.2–8.5 ppm for aromatic protons).
- HRMS : Validate molecular weight (e.g., [M+H⁺] calculated for C₁₉H₂₂N₄OS: 367.1592) .
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., piperazine ring conformation) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Purity Issues : Validate compound purity via HPLC (≥95%) and elemental analysis.
- Assay Variability : Standardize in vitro protocols (e.g., cell line passage number, incubation time).
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via LC-MS .
Case Study : If IC₅₀ values vary, compare under identical conditions (e.g., ATP concentration in kinase assays) .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 4ZBI) to model interactions with the ATP-binding pocket.
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
- Validation : Cross-reference with experimental IC₅₀ data from kinase inhibition assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Modification Sites :
| Position | Modification | Impact |
|---|---|---|
| Pyridinylthio | Replace with CF₃ | ↑ Lipophilicity |
| Piperazine | Introduce methyl groups | ↑ Metabolic stability |
Data Contradiction Analysis
Q. How to resolve conflicting thermal stability data from TGA/DSC studies?
- Methodological Answer : Discrepancies may stem from:
- Sample Preparation : Ensure consistent drying (vacuum, 24 hours) to remove solvent residues.
- Instrument Calibration : Validate with standard references (e.g., indium melting point).
- Atmosphere : Use N₂ (inert) vs. O₂ (reactive) to assess decomposition pathways .
Safety and Toxicity Considerations
Q. What in vitro assays are recommended for preliminary toxicity screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
